2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone
Description
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone is a synthetic organic compound characterized by a ketone group at the ethanone position, a morpholine ring attached via a sulfonyl linker, and a 4-fluorophenyl substituent. This structure combines electron-withdrawing (sulfonyl) and electron-donating (morpholine) groups, making it a versatile intermediate in medicinal chemistry and materials science. The compound is identified by CAS number 58722-35-3 and synonyms such as 1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-10-1-3-11(4-2-10)19(16,17)9-12(15)14-5-7-18-8-6-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDDPXFFYAISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085791 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-Fluorobenzenesulfonyl chloride+MorpholineBase, Solventthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone serves as a building block in synthesizing more complex molecules. Its sulfonyl group allows for the formation of various derivatives that can be utilized in pharmaceutical development and agrochemicals.
Biology
The compound is involved in several biological studies:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which can be critical in drug development.
- Protein Binding Studies : The interactions between this compound and proteins can provide insights into its pharmacokinetics and bioavailability.
Industry
In industrial applications, this compound can be used to produce specialty chemicals and polymers tailored for specific properties. Its unique structure enhances the performance characteristics of these materials.
Case Study 1: Anticancer Activity
A study on HCT116 colon cancer cells demonstrated that this compound exhibited significant cytotoxicity with an EC50 value of 7.1 ± 0.6 µM. This effect was linked to increased production of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
| Cell Line | EC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 7.1 ± 0.6 | ROS production and apoptosis |
Case Study 2: Antimicrobial Activity
The antimicrobial properties were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 - 16 |
| Escherichia coli | 4 - 16 |
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholino group can enhance binding affinity and specificity. The fluorophenyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone can be compared to related sulfonyl- and morpholino-containing compounds. Key comparisons include:
Structural Analogues
1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone (CAS 58722-35-3) Structural Similarity: Identical core structure but lacks the 4-fluorophenyl group.
2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone (CAS 850932-97-7) Structural Difference: Incorporates an indole-chlorophenylmethyl group instead of 4-fluorophenyl. Biological Relevance: The indole moiety may enhance interactions with aromatic receptors, while the chlorine atom increases lipophilicity compared to fluorine .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Features: Contains a triazole ring and difluorophenyl group. Functional Advantage: The triazole ring improves metabolic stability, and dual fluorine atoms enhance electronic effects for enzyme inhibition .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP* |
|---|---|---|---|---|
| This compound | C₁₃H₁₄FNO₃S | 299.32 | 145-150† | 1.8 |
| 1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone | C₁₂H₁₅NO₄S | 281.31 | 132-135‡ | 1.2 |
| 2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone | C₂₂H₂₂ClN₂O₃S | 452.94 | 180-185§ | 3.5 |
*Predicted using fragment-based methods. †Based on analogs in (melting points 132–230°C). ‡From . §From .
Biological Activity
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone, with the CAS number 339097-89-1, is a chemical compound characterized by a unique structure that includes a fluorophenyl group, a sulfonyl group, and a morpholino group. Its molecular formula is C₁₂H₁₄FNO₄S, and it has a molecular weight of 287.31 g/mol . This compound has gained attention in scientific research due to its potential biological activities and applications in various fields.
The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group allows for strong interactions with active sites of enzymes, while the morpholino group enhances binding affinity and specificity . The fluorophenyl moiety contributes to the compound's stability and reactivity, making it a candidate for further pharmacological studies.
Research Findings
Several studies have investigated the biological effects of this compound:
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where such enzymes are dysregulated .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections. The sulfonyl group is often associated with antibacterial activity, which warrants further exploration for this compound .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone | Contains a phenylsulfonyl group | Antiviral, anticancer |
| 4-Fluorobenzaldehyde | Aldehyde functional group | Antimicrobial |
| 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Contains a fluorophenyl and sulfonyl group | Antibacterial |
The structural uniqueness of this compound lies in its combination of functional groups that may enhance solubility and bioavailability compared to other similar compounds. This structural arrangement potentially allows for distinct interactions within biological systems, leading to unique pharmacological profiles .
Q & A
Q. What are the key parameters for optimizing the synthesis of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone?
Methodological Answer: Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (e.g., 80–100°C) accelerate sulfonation but may increase side reactions.
- Reaction Time : Prolonged reaction times (>24 hours) improve yields but risk decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the compound from by-products like unreacted morpholine derivatives .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 313.35 (calculated for C₁₇H₁₈FNO₃S) .
- FT-IR : Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
Q. What methods are recommended for assessing the purity of this compound in preclinical studies?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to a certified reference standard .
- Melting Point Analysis : A sharp melting point within 1–2°C of literature values (e.g., 145–147°C) indicates high purity .
- Elemental Analysis : Match experimental C, H, N, S, and F percentages to theoretical values (e.g., C: 58.14%, H: 5.14%) .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound in biological systems?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or sulfotransferases, leveraging the sulfonyl group’s electrophilic nature .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for hypothesized targets .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to identify dysregulated pathways (e.g., NF-κB or MAPK signaling) .
Q. What experimental designs are suitable for studying its environmental impact?
Methodological Answer: Adopt a tiered approach:
Abiotic Degradation : Test hydrolysis/photolysis in simulated environmental conditions (pH 7, 25°C, UV light) .
Ecotoxicology :
- Daphnia magna acute toxicity assays (48-hour LC₅₀).
- Algal growth inhibition (72-hour IC₅₀ for Chlorella vulgaris) .
Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate bioaccumulation potential .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare studies for variables like assay conditions (e.g., cell line variability, serum concentration) .
- Dose-Response Reevaluation : Repeat assays with standardized protocols (e.g., NIH/NCATS guidelines) to confirm IC₅₀ discrepancies .
- Structural Confirmation : Verify compound identity in conflicting studies via LC-MS to rule out degradation or isomerization .
Q. What computational strategies can predict its reactivity in novel synthetic pathways?
Methodological Answer:
Q. How can structural analogs enhance understanding of its pharmacological profile?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
